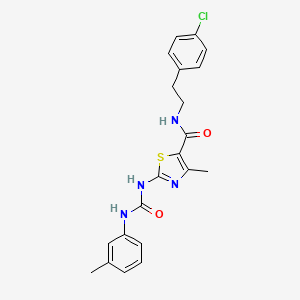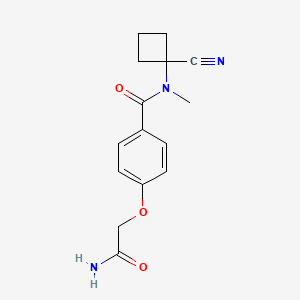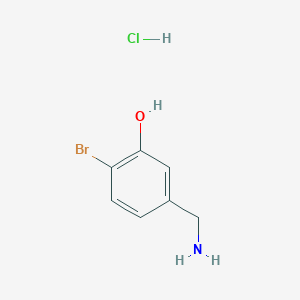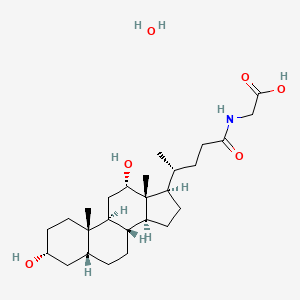![molecular formula C22H23N3O3 B2926791 N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 942007-64-9](/img/structure/B2926791.png)
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as DPA-714 and belongs to the family of pyridazinone derivatives. DPA-714 has been found to have significant implications in the field of neuroscience, particularly in the study of neuroinflammation and neurodegenerative diseases.
Scientific Research Applications
Crystal Structure Insights
The research on compounds structurally similar to N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has provided insights into their crystal structures, highlighting the orientation of different functional groups and their potential implications in designing novel compounds with specific properties. For example, studies on capsaicinoids, which share some structural features, have revealed the spatial arrangements crucial for their bioactivity, potentially guiding the synthesis of new analgesic compounds (Park et al., 1995).
Cardiotonic Potential
Research into dihydropyridazinone derivatives, closely related to the queried compound, has uncovered their potent inotropic effects, suggesting their utility in developing heart failure treatments. Such studies have identified compounds that significantly enhance cardiac contractility, offering a basis for novel cardiotonic therapies (Robertson et al., 1986).
Herbicide and Antifungal Applications
Compounds within the same chemical family have been investigated for their herbicidal and antifungal activities. Chloroacetamide derivatives, for example, are utilized for controlling various weeds in agricultural settings, demonstrating the potential of similar compounds in enhancing crop protection strategies (Weisshaar & Böger, 1989). Furthermore, studies on acetamide derivatives have identified promising broad-spectrum antifungal agents, highlighting their application in combating fungal infections (Bardiot et al., 2015).
Cognition-Enhancing Effects
Research has also explored the cognition-enhancing effects of related compounds, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, indicating their potential in treating cognitive impairments and enhancing memory and learning capabilities in animal models (Sakurai et al., 1989).
Structural and Inclusion Compound Studies
Further structural studies on amide-containing derivatives have provided insights into their interactions with acids and other molecules, leading to the formation of salts and inclusion compounds with unique properties. Such research underscores the versatility of these compounds in creating materials with tailored functionalities (Karmakar et al., 2007).
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-28-18-9-7-17(8-10-18)19-11-12-22(27)25(24-19)14-21(26)23-20-13-15(2)5-6-16(20)3/h5-13H,4,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWCRPLEZYLHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)
![2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine](/img/structure/B2926713.png)


![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)

![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)



